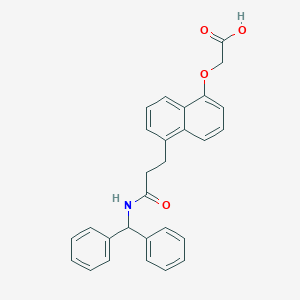
N-Bsmoc-L-leucine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Bsmoc-L-leucine, also known as N-(Benzo[b]thiophenesulphone-2-methoxycarbonyl)-L-leucine, is a chemical compound with the molecular formula C16H19NO6S and a molecular weight of 353.39 g/mol . This compound is a derivative of L-leucine, an essential amino acid, and is used in various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Bsmoc-L-leucine typically involves the protection of the amino group of L-leucine with the Bsmoc (benzo[b]thiophenesulphone-2-methoxycarbonyl) group. This protection is achieved through a series of chemical reactions, including the use of reagents such as benzo[b]thiophene-2-sulfonyl chloride and methoxycarbonyl chloride . The reaction conditions often involve the use of organic solvents like dichloromethane and bases such as triethylamine to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to increase yield and purity, as well as implementing purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
N-Bsmoc-L-leucine undergoes various chemical reactions, including:
Substitution Reactions: The Bsmoc group can be selectively removed under acidic conditions, allowing for further functionalization of the amino group.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, particularly involving the sulfur atom in the Bsmoc group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include acids like trifluoroacetic acid for deprotection.
Oxidation Reactions: Reagents such as hydrogen peroxide can be used for oxidation.
Reduction Reactions: Reducing agents like sodium borohydride may be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Bsmoc group yields L-leucine, while oxidation reactions can produce sulfoxides or sulfones.
科学的研究の応用
N-Bsmoc-L-leucine is utilized in various scientific research fields, including:
Chemistry: It serves as a building block in the synthesis of peptides and other complex molecules.
Biology: The compound is used in studies involving protein synthesis and amino acid metabolism.
Medicine: Research on this compound includes its potential therapeutic applications and its role in drug development.
Industry: It is employed in the production of specialized chemicals and materials.
作用機序
The mechanism of action of N-Bsmoc-L-leucine involves its interaction with specific molecular targets and pathways. The Bsmoc group provides protection to the amino group of L-leucine, allowing for selective reactions and modifications. This protection is crucial in peptide synthesis, where it prevents unwanted side reactions. The compound’s effects are mediated through its metabolic products and interactions with enzymes and transporters involved in amino acid metabolism .
類似化合物との比較
Similar Compounds
N-Fmoc-L-leucine: Another protected form of L-leucine, using the Fmoc (fluorenylmethyloxycarbonyl) group.
N-Boc-L-leucine: Uses the Boc (tert-butyloxycarbonyl) group for protection.
N-Cbz-L-leucine: Uses the Cbz (carbobenzyloxy) group for protection.
Uniqueness
N-Bsmoc-L-leucine is unique due to the presence of the Bsmoc group, which offers distinct chemical properties and reactivity compared to other protecting groups. This uniqueness makes it valuable in specific synthetic applications where selective protection and deprotection are required .
特性
IUPAC Name |
(2S)-2-[(1,1-dioxo-1-benzothiophen-2-yl)methoxycarbonylamino]-4-methylpentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO6S/c1-10(2)7-13(15(18)19)17-16(20)23-9-12-8-11-5-3-4-6-14(11)24(12,21)22/h3-6,8,10,13H,7,9H2,1-2H3,(H,17,20)(H,18,19)/t13-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMRCRRODQMLMIU-ZDUSSCGKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)OCC1=CC2=CC=CC=C2S1(=O)=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)OCC1=CC2=CC=CC=C2S1(=O)=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80428829 |
Source


|
| Record name | N-Bsmoc-L-leucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80428829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
197245-21-9 |
Source


|
| Record name | N-Bsmoc-L-leucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80428829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[6,10,12,16,18,22,24-Heptakis(diphenoxyphosphoryloxy)-2,8,14,20-tetramethyl-4-pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3(28),4,6,9(27),10,12,15,17,19(26),21,23-dodecaenyl] diphenyl phosphate](/img/structure/B172033.png)
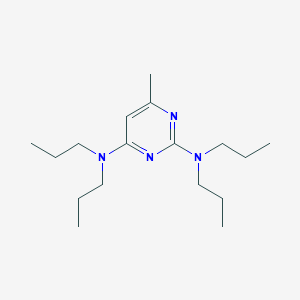
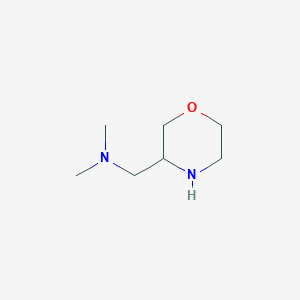



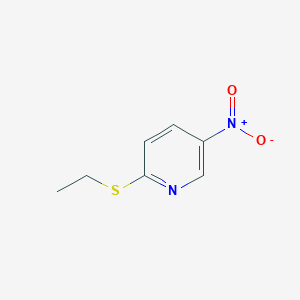
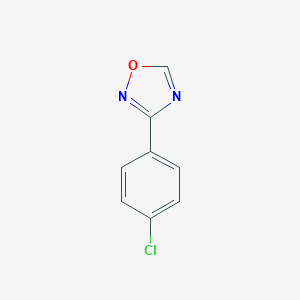
![4-chloro-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B172067.png)



